benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate
Description
- It is also known by other names, such as Boc-NH-PEG2-CH₂COOH, 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid, and Boc-AEEA-OH .
- The compound belongs to the class of carbamates and is commonly used in drug delivery and polymer modification.
Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate: is a chemical compound with the molecular formula C₁₁H₂₁NO₆.
Properties
Molecular Formula |
C18H26N2O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-11-7-10-14(15)19-16(21)23-12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
XYUZHEFWMXGVGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 2-(2-aminoethoxy)ethyl acrylate with tert-butyl chloroformate (BOC-Cl) to form benzyl N-[2-(tert-butoxycarbonylamino)ethoxy]ethyl carbamate.
Reaction Conditions: These reactions typically occur under mild conditions, using appropriate solvents and catalysts.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including hydrolysis, esterification, and amidation.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and substrates used.
Scientific Research Applications
A. Receptor Binding Studies
Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate has shown promise as a ligand for cannabinoid receptors, particularly CB2 receptors, which are implicated in various physiological processes including immune response modulation and pain management. Studies have indicated that compounds structurally similar to this carbamate can act as selective agonists or antagonists at these receptors, suggesting potential therapeutic applications in pain relief and inflammatory conditions .
B. Anticancer Properties
Recent research has highlighted the anticancer potential of compounds with a similar structure, indicating that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of key enzymes involved in tumor growth and proliferation, positioning it as a candidate for further development in oncology .
A. Antimicrobial Activity
The antimicrobial properties of this compound have been explored, showing effectiveness against certain bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
B. Potential in Neurological Disorders
Given its interaction with cannabinoid receptors, there is potential for this compound to be investigated for use in treating neurological disorders such as epilepsy or multiple sclerosis. Research into cannabinoid receptor modulators has shown promising results in reducing seizure frequency and alleviating spasticity .
Case Studies and Research Findings
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. in drug delivery, it acts as a linker or spacer, facilitating controlled drug release from polymer matrices.
- Molecular targets and pathways may vary based on the specific drug being delivered.
Comparison with Similar Compounds
Uniqueness: Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate stands out due to its specific structure, which combines a carbamate group with a cyclopentyl moiety.
Similar Compounds: While I don’t have an exhaustive list, similar compounds include other carbamates used in drug delivery and polymer science.
Remember that this compound’s applications extend beyond the scope of this article, and further research can provide deeper insights.
Biological Activity
Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate is a compound belonging to the carbamate family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C15H25N2O4
- Molecular Weight : 283.363 g/mol
- CAS Number : 521964-59-0
| Property | Value |
|---|---|
| Density | 1.066 g/cm³ |
| Boiling Point | 362.26 ºC |
| Melting Point | 86-90 ºC |
| Flash Point | 172.889 ºC |
This compound exhibits a variety of biological activities, primarily through its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to anti-proliferative effects in cancer cells.
- CDK Inhibition : The compound has shown promise in inhibiting various CDK enzymes, which are implicated in the progression of several cancers. This inhibition can halt cell cycle progression, leading to apoptosis in malignant cells .
- Antidiabetic Properties : Research indicates that similar compounds within this class may protect pancreatic β-cells against endoplasmic reticulum (ER) stress, a significant factor in diabetes development. The mechanism involves enhancing cell viability under stress conditions .
- Antimicrobial Activity : Some derivatives of carbamate compounds have demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
Case Studies and Research Findings
- In vitro Studies on Cell Lines :
- In vivo Efficacy Against Tuberculosis :
- Diabetes Model Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
